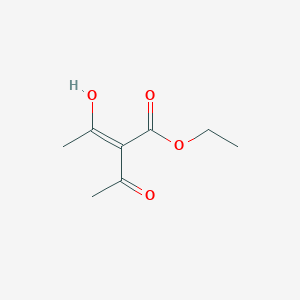

Ethyl 2-acetyl-3-hydroxy-2-butenoate

Description

Contextualizing Ethyl 2-acetyl-3-hydroxy-2-butenoate within β-Keto Ester Chemistry and Enolates

This compound is a prime example of a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. quora.com A key feature of β-keto esters is their ability to exist as a mixture of two tautomeric forms: the keto form and the enol form. quora.comquora.com The "hydroxy" in the name of the subject compound indicates that it is the enol form. This tautomerism is a chemical equilibrium between the two forms, and the position of this equilibrium can be influenced by factors such as the solvent and temperature. quora.com

The acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups in the keto form) is a defining characteristic of β-keto esters. wordpress.com The removal of one of these protons by a base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is central to the rich chemistry of β-keto esters, enabling a wide array of carbon-carbon bond-forming reactions. wordpress.com

The synthesis of β-keto esters is often achieved through the Claisen condensation, a reaction where two ester molecules (or one ester and another carbonyl compound) react in the presence of a strong base to form a β-keto ester. wikipedia.org For instance, the well-known β-keto ester, ethyl acetoacetate (B1235776), is synthesized via the Claisen condensation of ethyl acetate (B1210297). wikipedia.org

Historical Trajectory and Evolution of Research on this compound

While specific historical research exclusively focused on this compound is not extensively documented in readily available literature, its history is intrinsically linked to the broader study of β-dicarbonyl compounds, particularly its close relative, ethyl acetoacetate. The chemistry of ethyl acetoacetate has been a cornerstone of organic synthesis since the 19th century, with its utility in the acetoacetic ester synthesis being a classic method for the preparation of ketones and substituted acetic acids. wikipedia.orgbritannica.com

Early research in this area was foundational to understanding the concept of tautomerism, with the keto-enol equilibrium of ethyl acetoacetate being a subject of intense study. quora.com The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provided definitive evidence for the existence of both keto and enol forms and allowed for the quantification of their relative proportions in different environments. libretexts.org It is from this broader context of research into β-keto esters that interest in more complex structures like this compound emerged, driven by the quest for new building blocks with enhanced or unique reactivity for advanced organic synthesis.

Fundamental Significance of this compound as a Molecular Scaffold

The structural framework of this compound makes it a valuable molecular scaffold in organic synthesis. Its multiple functional groups provide several reaction sites, allowing for the construction of more complex molecules. The enol hydroxyl group can be derivatized, and the conjugated system offers possibilities for various addition reactions.

The true synthetic utility of this compound, much like other β-keto esters, lies in the reactivity of its corresponding enolate. This enolate can participate in a variety of reactions, including:

Alkylation: The introduction of alkyl groups at the α-position.

Acylation: The introduction of acyl groups, further extending the carbon skeleton.

Condensation Reactions: Reactions with aldehydes and ketones to form more complex products.

A particularly significant application of related β-keto esters is in the synthesis of heterocyclic compounds. For instance, ethyl acetoacetate is a well-known precursor for the synthesis of pyridines, pyrazoles, and pyrimidines, which are important structural motifs in many pharmaceuticals and agrochemicals. wordpress.combritannica.com By logical extension, the more functionalized scaffold of this compound presents opportunities for the synthesis of a diverse range of substituted heterocyclic systems.

Detailed Research Findings

While specific experimental data for this compound is not widely reported in the surveyed literature, we can infer its properties and reactivity based on its structure and the extensive data available for its parent compound, ethyl acetoacetate, and other related β-keto esters.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 1830-94-0 |

| Physical State | Likely a liquid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: The physical state and solubility are inferred based on the properties of similar compounds like ethyl acetoacetate.

Spectroscopic Data of the Closely Related Ethyl Acetoacetate

To provide a reference for the expected spectroscopic features, the data for ethyl acetoacetate is presented below. The spectrum of this compound would show additional signals corresponding to the second acetyl group.

| Spectroscopic Data for Ethyl Acetoacetate (Keto-Enol Mixture) | |

| ¹H NMR (CDCl₃, δ in ppm) | The spectrum shows signals for both the keto and enol forms. Key signals include those for the ethyl group (triplet and quartet), the methyl group, the α-methylene protons of the keto form, and the vinyl proton and enolic hydroxyl proton of the enol form. libretexts.org |

| ¹³C NMR (CDCl₃, δ in ppm) | Signals corresponding to the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the methyl carbon, and the α-carbon are observed. The enol form shows distinct signals for the sp² hybridized carbons of the double bond. |

| Infrared (IR) Spectroscopy (cm⁻¹) | Strong absorptions characteristic of the C=O stretching vibrations of the ketone and ester groups are present for the keto form. The enol form exhibits a broad O-H stretching band and a C=C stretching band. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkoxy and acetyl groups. |

Note: This data is for ethyl acetoacetate and serves as an illustrative example. The actual spectra for this compound will differ due to the presence of an additional acetyl group.

Structure

3D Structure

Properties

CAS No. |

1830-94-0 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl 2-acetyl-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h9H,4H2,1-3H3 |

InChI Key |

XTKVCFFCPAEWEC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C(C)O)C(=O)C |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl 2 Acetyl 3 Hydroxy 2 Butenoate

Established Synthetic Routes to Ethyl 2-acetyl-3-hydroxy-2-butenoate

Direct and specific synthetic methodologies for this compound are not prominently reported. However, its structure strongly implies a synthetic pathway originating from the acylation of ethyl acetoacetate (B1235776). A plausible, albeit not explicitly detailed in literature for this specific product, involves the C-acylation of the enolate of ethyl acetoacetate with an acetylating agent such as acetyl chloride or acetic anhydride. This would form ethyl 2-acetylacetoacetate (also known as ethyl diacetylacetate).

The subsequent step would involve a selective hydroxylation at the C-3 position. The compound exists predominantly in its enol tautomer, this compound, due to the stabilization provided by intramolecular hydrogen bonding and conjugation.

Chemical Precursors and Analogous Synthetic Intermediates

The primary and most logical precursor for the synthesis of this compound is ethyl acetoacetate . This β-keto ester is a versatile and widely used starting material in organic synthesis. wikipedia.orgwikipedia.org

Synthesis of Ethyl Acetoacetate:

The industrial production of ethyl acetoacetate is primarily achieved through the reaction of diketene with ethanol (B145695). wikipedia.orgchemicalbook.com This method is efficient and provides high yields. A classic laboratory preparation involves the Claisen condensation of ethyl acetate (B1210297) using a strong base like sodium ethoxide. wikipedia.orgorgsyn.org

Table 1: Common Synthetic Routes to Ethyl Acetoacetate

| Starting Material(s) | Reagents/Conditions | Product | Typical Yield | Reference(s) |

| Diketene, Ethanol | Concentrated sulfuric acid, heat | Ethyl acetoacetate | ~95% | chemicalbook.com |

| Ethyl acetate | Sodium ethoxide, followed by acidification | Ethyl acetoacetate | 28-29% (lab scale) | orgsyn.org |

Acylation of Ethyl Acetoacetate:

The introduction of the second acetyl group at the α-position of ethyl acetoacetate is a key transformation. This can be achieved through the acetoacetic ester synthesis, where the enolate of ethyl acetoacetate is reacted with an acylating agent. libretexts.org

Table 2: Potential Acylation of Ethyl Acetoacetate

| Substrate | Reagent | Product |

| Ethyl acetoacetate | Acetyl chloride/Base | Ethyl 2-acetylacetoacetate |

The resulting product, ethyl 2-acetylacetoacetate, is a tri-carbonyl compound that would readily enolize to form the more stable this compound.

Advanced Strategies for Yield Enhancement and Reaction Control in this compound Preparation

Given the lack of direct synthesis reports, strategies for yield enhancement and reaction control must be extrapolated from analogous reactions of β-dicarbonyl compounds.

For the initial Claisen condensation to produce ethyl acetoacetate, controlling the reaction temperature and using high-purity, dry reagents are crucial to maximize the yield and minimize side reactions. orgsyn.org In the industrial synthesis from diketene, precise control of the addition rate and temperature is key to prevent polymerization of diketene. google.com

In the subsequent acylation step, the choice of base and solvent can significantly influence the outcome. To avoid O-acylation, a non-nucleophilic base or the use of magnesium enolates could be employed. The use of a bulky base can also favor C-acylation.

For the potential hydroxylation step, if required, the development of chemoselective methods would be paramount to avoid over-oxidation or reaction at other carbonyl centers.

Chemo- and Regioselective Approaches in Synthesis

The synthesis of this compound inherently involves challenges of chemo- and regioselectivity.

Regioselectivity in Acylation: The acylation of the ethyl acetoacetate enolate must occur at the central carbon (C-2). This is generally favored due to the higher acidity of the methylene (B1212753) protons between the two carbonyl groups. The choice of reaction conditions, such as the counter-ion of the enolate and the solvent, can further enhance this regioselectivity.

Chemoselectivity in a Potential Hydroxylation Step: If a direct hydroxylation of ethyl 2-acetylacetoacetate is considered, achieving selectivity for the C-3 keto group over the C-1 and C-5 carbonyls would be a significant challenge. One potential approach could be the use of enzymatic hydroxylation, which often provides high levels of chemo- and regioselectivity. Another strategy could involve the use of specific oxidizing agents that are known to selectively hydroxylate at the α-position of a ketone under controlled conditions.

The inherent tautomerism of the final product to the more stable enol form, this compound, is a key feature that drives the final structure, stabilized by an intramolecular hydrogen bond.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Acetyl 3 Hydroxy 2 Butenoate

Cyclization and Annulation Reactions

The bifunctional nature of ethyl 2-acetyl-3-hydroxy-2-butenoate, possessing two electrophilic carbonyl carbons and a nucleophilic central carbon, makes it an ideal substrate for cyclization reactions to form various heterocyclic systems.

Synthesis of Pyrazole (B372694) Derivatives via Reaction with Hydrazine (B178648)

The reaction of ethyl acetoacetate (B1235776) with hydrazine and its derivatives is a classic and widely used method for the synthesis of pyrazole-based heterocycles, specifically 3-methyl-5-pyrazolone. This reaction, a variation of the Knorr pyrazole synthesis, proceeds through a condensation-cyclization mechanism. orientjchem.orgwordpress.com

Initially, one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the ethyl acetoacetate (typically the more reactive ketone). This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom of the hydrazine attacks the remaining ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the stable five-membered pyrazolone (B3327878) ring. orientjchem.org

The reaction is highly versatile, and the use of substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazolones, which are precursors to important compounds like Antipyrine. wordpress.com

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Reference(s) |

|---|---|---|---|

| Ethyl acetoacetate | Hydrazine | 3-Methyl-5-pyrazolone | orientjchem.org |

Exploration of Other Heterocyclic Ring Systems

Beyond pyrazoles, ethyl acetoacetate serves as a building block for a variety of other heterocyclic compounds through reactions with different dinucleophiles.

Pyrimidines: The Biginelli reaction is a one-pot multicomponent reaction that uses ethyl acetoacetate, an aldehyde (like benzaldehyde), and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidines (DHPMs). mdpi.com This acid-catalyzed condensation is a cornerstone in heterocyclic chemistry, providing access to a class of compounds with significant pharmacological activities. For instance, the reaction with urea yields 4-methyl uracil (B121893) derivatives. wordpress.com

Pyrano[2,3-c]pyrazoles: Ethyl acetoacetate can participate in four-component condensation reactions. For example, reacting it with hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) in an aqueous medium can yield complex heterocyclic systems like 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. jetir.org

2-Pyrones: The synthesis of 2-pyrone derivatives can be achieved through various strategies involving ethyl acetoacetate. One method involves a phosphine-catalyzed annulation between an aldehyde and an allenoate, though more direct routes using ethyl acetoacetate exist. nih.gov

Reduction and Oxidation Chemistry of the Enolate and Ester Moieties

The ketone and ester functional groups of ethyl acetoacetate can undergo selective or complete reduction, while the enolate form presents a site for oxidative transformations.

Selective Reduction Protocols (e.g., Lithium Aluminum Hydride)

The reduction of ethyl acetoacetate can yield different products depending on the reducing agent and reaction conditions.

Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functionalities. wikipedia.org The ketone is reduced to a secondary alcohol, and the ester is reduced to a primary alcohol, resulting in the formation of 1,3-butanediol. quora.com

Selective Reduction: It is possible to selectively reduce the ketone group in the presence of the ester. For instance, reduction of ethyl acetoacetate can give ethyl 3-hydroxybutyrate. quora.com The Knorr pyrrole (B145914) synthesis employs a dissolving-zinc reduction of an oximinoacetoacetate ester intermediate in acetic acid. wikipedia.orgquora.com

Table 2: Reduction Products of Ethyl Acetoacetate

| Reducing Agent | Functional Group(s) Reduced | Product | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1,3-Butanediol | wikipedia.orgquora.com |

Oxidative Transformations and Derivatization

Information on the specific oxidative transformations of this compound is less commonly documented than its other reactions. However, based on the general chemistry of ketones and enols, certain reactions can be predicted. wikipedia.org Strong oxidizing agents, such as ozone or potassium permanganate, could potentially lead to the oxidative cleavage of the C=C double bond in the enol form. This would break the molecule, yielding smaller carboxylic acid or ketone fragments. On vigorous oxidation, ketones are generally cleaved. wikipedia.org For example, vigorous oxidation of certain ketones can yield carboxylic acids. learncbse.in

Functional Group Interconversions and Derivatization Strategies

The presence of multiple reactive sites allows for extensive functional group interconversions and derivatizations, which is a cornerstone of its synthetic utility.

One of the most significant reactions of ethyl acetoacetate is the alkylation and acylation of its α-carbon (the methylene (B1212753) group flanked by the two carbonyls). wordpress.com The protons on this carbon are particularly acidic due to the stabilizing effect of the two adjacent carbonyl groups on the resulting carbanion (enolate). wordpress.comwikipedia.org

Alkylation: In the presence of a base like sodium ethoxide, the α-carbon is deprotonated to form a nucleophilic enolate. This enolate can then react with alkyl halides in a nucleophilic substitution reaction to form mono- or di-alkylated derivatives. wikipedia.orgtandfonline.com This is a key step in the acetoacetic ester synthesis, which, after hydrolysis and decarboxylation, yields substituted ketones. wikipedia.orgvedantu.com

Acylation: Similarly, the enolate can react with acyl chlorides or anhydrides to introduce an acyl group at the α-position. For example, reaction with acetyl chloride can produce ethyl 2,4-dioxopentanoate (acetylacetoacetate). wordpress.com

Derivatization of the Enolic Hydroxyl: The hydroxyl group of the enol tautomer can undergo reactions typical of alcohols, such as etherification.

Ester Group Transformations: The ethyl ester group can be transformed through various reactions.

Hydrolysis: Heating with aqueous acid or base hydrolyzes the ester to a β-keto acid, which is often unstable and readily decarboxylates to yield a methyl ketone. wikipedia.org

Transesterification: Heating ethyl acetoacetate with another alcohol (e.g., benzyl (B1604629) alcohol) can lead to the exchange of the ethyl group for the new alkyl group, forming a different ester. quora.com

Amidation: Reaction with amines can convert the ester group into an amide.

Table 3: Functional Group Interconversions and Derivatizations

| Reagent(s) | Transformation | Product Type | Reference(s) |

|---|---|---|---|

| 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | C-Alkylation | α-Alkyl acetoacetic ester | wikipedia.orgtandfonline.com |

| 1. Base (e.g., NaOEt) 2. Acyl Chloride (R-COCl) | C-Acylation | α-Acyl acetoacetic ester | wordpress.com |

| Dilute Acid/Base, Heat | Hydrolysis & Decarboxylation | Methyl Ketone | wikipedia.org |

| Hydrazine Hydrate | Hydrazinolysis of Ester | Acetoacetyl Hydrazide |

Alkylation and Acylation of this compound

The acidic nature of the α-hydrogen in β-keto esters like this compound facilitates the formation of a resonance-stabilized enolate upon treatment with a suitable base. This enolate is a potent nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: The introduction of alkyl groups at the α-position of this compound can be achieved by reacting its enolate with alkyl halides. This reaction, a classic example of C-C bond formation, proceeds via an S(_N)2 mechanism. nih.govnih.gov The choice of base and reaction conditions can influence the outcome, particularly in cases where multiple acidic protons are present. While specific studies on this compound are limited, the principles are well-established from extensive research on the analogous ethyl acetoacetate. nih.govoeno-one.eu For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is common to ensure complete enolate formation. chemspider.comresearchgate.net

The general scheme for the alkylation of a β-keto ester is as follows:

Enolate Formation: The β-keto ester is treated with a base to abstract the acidic α-proton, forming the enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-C bond.

It is important to note that O-alkylation, where the alkyl group attaches to the oxygen of the enolate, can be a competing reaction. The ratio of C- to O-alkylation is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent. organic-chemistry.org

Acylation: Similar to alkylation, the enolate of this compound can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an additional acyl group at the α-position, leading to the formation of a β,β-diketo ester. These products are valuable intermediates for the synthesis of more complex molecules. nih.govnih.gov The acylation of ketone enolates is a well-established method for producing 1,3-dicarbonyl compounds. hilarispublisher.com

Table 1: Representative Alkylation and Acylation Reactions of β-Keto Esters

| Reactant | Reagent(s) | Product Type | Ref. |

| Ethyl acetoacetate | 1. NaOEt, EtOH2. CH(_3)CH(_2)Br | α-Ethyl-β-keto ester | oeno-one.eu |

| Ethyl acetoacetate | 1. NaH2. CH(_3)COCl | α-Acetyl-β-keto ester | nih.gov |

| Ketone | 1. LDA, THF2. R-X | α-Alkyl ketone | chemspider.comresearchgate.net |

Condensation and Addition Reactions

The carbonyl groups and the active methylene group of this compound make it an excellent substrate for various condensation and addition reactions, leading to the synthesis of a wide array of heterocyclic compounds.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. nih.govgoogle.com While this compound itself contains an active methylene group, it can also react with other aldehydes in the presence of a suitable catalyst. The product is an α,β-unsaturated compound, which can undergo further transformations. learncbse.innih.gov The Knoevenagel condensation is a key step in the synthesis of various natural products and pharmaceuticals. nih.gov

Hantzsch Pyridine (B92270) Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469). researchgate.net Subsequent oxidation yields the corresponding pyridine derivative. This compound can serve as the β-keto ester component in this synthesis, providing a route to highly substituted pyridines. researchgate.net The reaction is known for its efficiency in building the pyridine ring in a single step.

Synthesis of Pyrazoles: Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. google.comlearncbse.innih.gov this compound, being a 1,3-dicarbonyl compound, is a suitable precursor for pyrazole synthesis. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. learncbse.in This method is a cornerstone in heterocyclic chemistry due to the significant biological activities associated with pyrazole derivatives. learncbse.innih.gov

Table 2: Examples of Heterocyclic Synthesis from β-Dicarbonyl Compounds

| β-Dicarbonyl Compound | Reagents | Product | Ref. |

| Ethyl acetoacetate | Aromatic aldehyde, Malononitrile, Hydrazine hydrate | Pyrano[2,3-c]pyrazole | researchgate.net |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | nih.gov |

| Ethyl acetoacetate | Aldehyde, Ammonia | Dihydropyridine | researchgate.net |

This table provides examples of reactions using the related ethyl acetoacetate, as specific examples with this compound were not detailed in the provided search results.

Mechanistic Studies of Key Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The transformations of this compound are governed by the fundamental principles of carbonyl and enolate chemistry.

Mechanism of Alkylation and Acylation: As mentioned, these reactions proceed through the formation of a nucleophilic enolate. The mechanism of alkylation is a classic S(_N)2 reaction where the enolate anion attacks the alkyl halide. nih.govnih.gov The acylation follows a nucleophilic acyl substitution pathway. The enolate adds to the carbonyl group of the acylating agent, forming a tetrahedral intermediate, which then collapses to give the acylated product and a leaving group. hilarispublisher.com

Mechanism of Knoevenagel Condensation: The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a basic catalyst to form a carbanion (enolate). nih.govgoogle.comlearncbse.in This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product. Subsequent dehydration, often facilitated by the reaction conditions, leads to the formation of the α,β-unsaturated product. nih.gov

Mechanism of Hantzsch Pyridine Synthesis: The mechanism of the Hantzsch synthesis is believed to proceed through several key steps. researchgate.net First, one molecule of the β-keto ester condenses with the aldehyde in a Knoevenagel-type reaction to form an α,β-unsaturated carbonyl compound. A second molecule of the β-keto ester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. researchgate.net The final step is the oxidation of the dihydropyridine to the aromatic pyridine.

Tautomerism, Conformational Landscapes, and Intramolecular Interactions

Keto-Enol Tautomerism and Equilibrium in β-Dicarbonyl Systems, with specific focus on Ethyl 2-acetyl-3-hydroxy-2-butenoate

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). chemistrylearner.com For β-dicarbonyl compounds like this compound, this equilibrium is a significant feature. pressbooks.pub The compound, also known as ethyl acetoacetate (B1235776), exists as a mixture of its keto and enol tautomers. thermofisher.comyoutube.com The α-hydrogens, those on the carbon adjacent to the carbonyl group, are acidic, facilitating the intramolecular proton transfer that defines tautomerism. thermofisher.comyoutube.com

Typically, the keto form is thermodynamically more stable. thermofisher.com However, in β-dicarbonyl systems, the enol form can be significantly stabilized by factors such as π-system conjugation and the formation of intramolecular hydrogen bonds. thermofisher.comlibretexts.org For ethyl acetoacetate, while the keto form is generally favored, the enol form is present in a measurable amount at equilibrium. thermofisher.comresearchgate.net The equilibrium is dynamic and can be influenced by solvent and temperature. semanticscholar.orgwalisongo.ac.id

The mechanism of tautomerization can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, followed by the deprotonation of the α-hydrogen. chemistrylearner.com Under basic conditions, the α-hydrogen is first removed to form an enolate intermediate, which is then protonated on the oxygen to yield the enol. chemistrylearner.com

| Tautomeric Form | General Stability | Stabilizing Factors for Enol Form in β-Dicarbonyls |

|---|---|---|

| Keto | Generally more stable | N/A |

| Enol | Less stable in simple carbonyls | π-system conjugation, Intramolecular hydrogen bonding |

Conformational Analysis and Rotational Isomerism of this compound

The conformational landscape of this compound is characterized by several possible rotational isomers (conformers) arising from rotation around its single bonds. The molecule is comprised of two essentially planar parts. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are instrumental in identifying the stable conformers and their relative energies. researchgate.netruc.dk

For the enol form of similar β-ketoesters, different cis-enol conformations are possible, stabilized by intramolecular hydrogen bonds. The relative stabilities of these conformers can be influenced by the solvent environment. The planarity of the chelated ring formed by the intramolecular hydrogen bond is a key factor in the stability of the conformers. Studies on analogous compounds reveal that the molecule can exist in different conformations with varying degrees of planarity and that the nitrogen atom in related amino-derivatives is often coplanar with its bonded neighbors, indicating extensive delocalization. researchgate.net

Analysis of Intramolecular Hydrogen Bonding Networks and their Influence on Stability

Intramolecular hydrogen bonds (IHBs) play a crucial role in stabilizing specific conformations of this compound. rsc.orgnih.gov In the enol tautomer, a strong IHB forms between the hydroxyl group and the carbonyl oxygen of the acetyl group, creating a stable six-membered ring-like structure. libretexts.org This interaction is a primary reason for the significant presence of the enol form at equilibrium. thermofisher.com

| Compound | Calculated IHB Strength (kcal/mol) |

|---|---|

| Ethyl (Z)-3-(amino)but-2-enoate (EAB) | 5.21 |

| Ethyl (Z)-3-(methylamino)but-2-enoate (Me-EAB) | 6.77 |

| Ethyl (Z)-3-(phenylamino)but-2-enoate (Ph-EAB) | 8.65 |

| Ethyl (Z)-3-(benzylamino)but-2-enoate (Bn-EAB) | 7.18 |

| (Z)-methyl 3-aminobut-2-enoate (MAB) | 5.11 |

Data from theoretical calculations on analogous compounds. researchgate.netruc.dk

E/Z Isomerization Dynamics and Activation Energy Barriers

E/Z isomerization refers to the interconversion between geometric isomers around a double bond. For this compound, this would involve the arrangement of substituents around the C=C double bond in its enol form. The dynamics of this isomerization, including the energy barrier that must be overcome for the conversion to occur, are important for understanding the compound's reactivity.

Studies on similar systems, such as ethyl-3-amino-2-benzoyl-2-butenoate, have shown that the E and Z isomers can have different stabilities, with one form often being thermodynamically favored. researchgate.netresearchgate.net The interconversion between these isomers is often slow at room temperature due to a significant activation energy barrier. researchgate.netmdpi.com For example, the free energy of activation for the Z to E isomerization of ethyl-3-amino-2-benzoyl-2-butenoate was estimated to be 56 ± 8 kJ/mol at 268 K. researchgate.netresearchgate.net The rate of isomerization can be measured using techniques like nuclear magnetic resonance (NMR) at different temperatures. researchgate.net The mechanism for such isomerizations can involve a rotation around the C=N bond in analogous hydrazones, which has a high energy barrier. mdpi.com

| Compound | Isomerization | Activation Energy (ΔG‡) | Temperature |

|---|---|---|---|

| Ethyl-3-amino-2-benzoyl-2-butenoate | Z → E | 56 ± 8 kJ/mol | 268 K |

Data for a structurally similar compound. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Acetyl 3 Hydroxy 2 Butenoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural investigation of Ethyl 2-acetyl-3-hydroxy-2-butenoate, particularly for understanding its tautomeric equilibrium in solution. blogspot.comresearchgate.net

Application of ¹H NMR and ¹³C NMR for Structural and Tautomeric Characterization

This compound primarily exists as a dynamic equilibrium between its keto and enol tautomeric forms. The relative populations of these tautomers can be quantified, and their distinct structural features can be identified using ¹H and ¹³C NMR spectroscopy. researchgate.net In solution, many β-dicarbonyl compounds exist as a mixture of these forms, with the enol form often stabilized by a strong intramolecular hydrogen bond. researchgate.net

The enol form, specifically the (Z)-isomer, is characterized by a strong intramolecular hydrogen bond between the hydroxyl proton and the acetyl carbonyl oxygen, forming a stable six-membered pseudo-ring. This is evident in the ¹H NMR spectrum, which shows a highly deshielded signal for the enolic proton (O-H) typically in the range of 10-15 ppm.

In contrast, the keto form would exhibit distinct signals, including a characteristic singlet for the proton at the α-carbon (the carbon between the two carbonyl groups). The presence and integration of these unique signals in the ¹H NMR spectrum allow for the determination of the keto-enol ratio in a given solvent.

¹³C NMR spectroscopy provides further evidence for the tautomeric composition. The enol form shows characteristic signals for sp²-hybridized carbons of the C=C double bond, whereas the keto form would display a signal for an sp³-hybridized α-carbon. The chemical shifts of the carbonyl carbons also differ significantly between the two forms. For instance, in related 3-oxoesters, the enol form exhibits distinct absorption bands. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound Note: These are predicted values based on typical ranges for similar functional groups.

| Tautomer | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Enol Form | Enolic OH | 10.0 - 15.0 | - |

| C=C-H | 5.0 - 6.0 | 95 - 110 | |

| Acetyl CH₃ | 2.0 - 2.5 | 20 - 30 | |

| Ester OCH₂ | 4.0 - 4.3 | 60 - 65 | |

| Ester CH₃ | 1.2 - 1.4 | 14 - 15 | |

| Acetyl C=O | - | 190 - 205 | |

| Ester C=O | - | 165 - 175 | |

| Keto Form | α-CH | 3.5 - 4.0 | 50 - 60 |

| Acetyl CH₃ | 2.1 - 2.6 | 25 - 35 | |

| Ester OCH₂ | 4.0 - 4.3 | 60 - 65 | |

| Ester CH₃ | 1.2 - 1.4 | 14 - 15 | |

| Acetyl C=O | - | 200 - 210 |

Dynamic NMR Techniques for Isomerization Kinetics

The interconversion between the keto and enol tautomers of this compound is a dynamic process that can be studied using specialized NMR techniques. Dynamic NMR (DNMR) methods, such as temperature-dependent NMR spectroscopy and two-dimensional exchange spectroscopy (EXSY), are employed to determine the kinetic parameters of this isomerization. blogspot.com

By recording NMR spectra at various temperatures, the rate of interconversion can be monitored. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for both the keto and enol forms are observed. As the temperature increases, the rate of exchange accelerates, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (Ea) and other kinetic parameters for the tautomerization process.

2D EXSY experiments can also provide direct evidence of chemical exchange. The presence of cross-peaks between the signals of the keto and enol forms in an EXSY spectrum confirms that they are interconverting, and the volume of these cross-peaks is related to the rate of exchange. blogspot.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and analyzing the strong intramolecular hydrogen bonding present in this compound. researchgate.netresearchgate.net In its stable enol form, the molecule's vibrational spectrum is dominated by features related to the chelated ring structure. researchgate.net

In the enol tautomer, the most significant feature is the O-H stretching vibration. Due to the strong intramolecular hydrogen bond (O-H···O=C), this band appears as a very broad and shifted absorption in the IR spectrum, typically in the 2800-3200 cm⁻¹ region, a much lower frequency than a free O-H group (around 3600 cm⁻¹). researchgate.net

The spectrum also shows distinct bands for the two different carbonyl groups. The ester carbonyl (C=O) stretch appears at a relatively normal frequency (~1720-1740 cm⁻¹), while the acetyl carbonyl, being involved in the hydrogen bond, shows a significant shift to a lower wavenumber (~1600-1640 cm⁻¹). The C=C stretching vibration of the enol is also prominent in this region, often coupled with the carbonyl modes. researchgate.netresearchgate.net

For instance, studies on a related fluorinated derivative, ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, identified the absorption bands for the C=C and OH groups of the enol form at 1526 cm⁻¹ and 2910 cm⁻¹, respectively. researchgate.net Analysis of the vibrational spectra of similar chelated compounds indicates a strong coupling between the modes of the ring. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for the Enol Form of this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| O-H stretch | Enolic O-H | 2800 - 3200 | Broad, shifted to low frequency due to strong intramolecular H-bond. researchgate.net |

| C-H stretch | sp² and sp³ C-H | 2900 - 3100 | |

| C=O stretch | Ester Carbonyl | 1720 - 1740 | |

| C=O stretch | Acetyl Carbonyl (H-bonded) | 1600 - 1640 | Shifted to low frequency due to H-bonding. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions. researchgate.net

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction studies on derivatives of this compound confirm that these molecules exist exclusively in the enol form in the solid state. researchgate.net For example, the analysis of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate showed that the molecule adopts a planar conformation stabilized by a strong intramolecular O-H···O hydrogen bond, forming a six-membered pseudo-ring. researchgate.net The oxygen atom of the ester carbonyl group is involved in this hydrogen bond with the hydroxyl proton. researchgate.net

In another derivative, Ethyl 2-acetyl-3-(4-bromo-anilino)butanoate, the crystal structure reveals an extended conformation where intermolecular N-H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov This highlights how different substituents can favor intermolecular over intramolecular hydrogen bonding, leading to different packing arrangements in the crystal lattice.

Elucidation of Bond Lengths, Angles, and Packing Motifs

Detailed analysis of the crystallographic data allows for the precise determination of the molecular geometry. In the case of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, the intramolecular hydrogen bond distance between the hydroxyl hydrogen (H3) and the ester oxygen (O1) was found to be 1.70(3) Å. researchgate.net The bond lengths within the enone fragment show significant delocalization, with C-C and C=C bonds having lengths intermediate between typical single and double bonds.

Table 3: Selected Bond Distances and Angles for Ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate researchgate.net

| Parameter | Atoms | Value |

|---|---|---|

| Intramolecular Distance | O1···H3 | 1.70(3) Å |

| Angle | O1-H3-O3 | 105(2)° |

| Angle | C3-O3-H3 | 97(1)° |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-amino-2-butenoate |

| (Z)-methyl 3-aminobut-2-enoate |

| Beryllium bis-acetylacetonate |

| Ethyl 2-butenoate |

| Tetramethylsilane |

| Ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

| Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate |

| 2,3,4,5-tetrafluorophenyl methyl ketone |

| Ethyl 2-acetyl-3-(4-bromo-anilino)butanoate |

| 3-hydroxybutanone |

| Butanoic acid |

| Isobutyric acid |

| Acetoacetyl CoA |

| Butanol |

| Acetone |

| Methyl butyrate |

| Cellulose acetate (B1210297) butyrate |

| Ethyl 2-hydroxy-3-methylbutanoate |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Advanced mass spectrometry (MS) serves as a cornerstone in the structural elucidation of complex organic molecules like this compound. This technique provides invaluable information regarding the molecular weight, elemental composition, and structural features of the compound through the analysis of its fragmentation patterns. While direct mass spectral data for the enol tautomer, this compound, is not extensively reported, significant insights can be drawn from its keto-tautomer, Ethyl 2-acetyl-3-oxobutanoate (commonly known as ethyl diacetoacetate), as they share the same molecular formula (C₈H₁₂O₄) and molecular weight (172.18 g/mol ). nist.govchemsynthesis.comsigmaaldrich.com The ionization process in mass spectrometry often provides sufficient energy to induce tautomerization, leading to similar or identical fragmentation patterns for both tautomers.

Electron ionization (EI) is a frequently employed technique for the analysis of β-keto esters. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The study of these fragment ions allows for the reconstruction of the original molecular structure.

The mass spectrum of Ethyl 2-acetyl-3-oxobutanoate is characterized by several key fragmentation pathways, which are instrumental in its structural confirmation. The principal fragmentation mechanisms observed for β-keto esters include α-cleavage and McLafferty rearrangements. imreblank.ch

A prominent peak in the mass spectrum of compounds containing an acetyl group is often observed at an m/z of 43, corresponding to the acylium ion [CH₃CO]⁺. This ion is formed via α-cleavage, a common fragmentation pathway for ketones.

The fragmentation of the ester group also contributes significantly to the mass spectrum. The loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion results in a fragment at m/z 127. Alternatively, the loss of ethanol (B145695) (CH₃CH₂OH) through a McLafferty-type rearrangement can lead to a significant peak. Another characteristic fragmentation involves the loss of an ethyl group (•CH₂CH₃), followed by the loss of carbon dioxide, or the loss of the entire ethoxycarbonyl group (•COOCH₂CH₃).

Detailed analysis of the fragmentation patterns of related β-keto esters provides a robust framework for interpreting the mass spectrum of this compound and its derivatives. By comparing the observed fragment ions with established fragmentation mechanisms, researchers can confidently confirm the compound's structure.

Detailed Research Findings in Tabular Format

The following tables summarize the expected mass spectral data for Ethyl 2-acetyl-3-oxobutanoate, the keto-tautomer of this compound, based on common fragmentation patterns of β-keto esters.

Table 1: Key Mass Spectral Data for Ethyl 2-acetyl-3-oxobutanoate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 172 | [M]⁺ | [C₈H₁₂O₄]⁺ | Molecular Ion |

| 129 | [M - CH₃CO]⁺ | [C₆H₉O₃]⁺ | α-cleavage, loss of acetyl radical |

| 127 | [M - OCH₂CH₃]⁺ | [C₆H₇O₃]⁺ | Cleavage of the ethoxy group |

| 101 | [M - COOCH₂CH₃]⁺ | [C₅H₉O]⁺ | Loss of the ethoxycarbonyl group |

| 88 | [CH₃COCHCO]⁺ | [C₄H₄O₂]⁺ | Rearrangement and cleavage |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | α-cleavage, formation of acylium ion |

Table 2: Interactive Data Table of Proposed Fragmentation Pathways

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Mass) | Neutral Loss (Formula) | Proposed Fragmentation Mechanism |

| 172 | 129 | 43 | CH₃CO | α-Cleavage of the acetyl group |

| 172 | 127 | 45 | OCH₂CH₃ | Loss of the ethoxy radical from the ester |

| 172 | 101 | 71 | COOCH₂CH₃ | Cleavage of the entire ester group |

| 129 | 87 | 42 | C₂H₂O | Loss of ketene (B1206846) from the [M - CH₃CO]⁺ ion |

| 127 | 99 | 28 | CO | Decarbonylation |

Computational and Theoretical Investigations of Ethyl 2 Acetyl 3 Hydroxy 2 Butenoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, stability, and reactivity of Ethyl 2-acetyl-3-hydroxy-2-butenoate. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

Key areas of investigation using DFT for this compound would include the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

Furthermore, DFT can be employed to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. While direct DFT studies on this compound are not extensively reported in the literature, studies on structurally similar compounds, such as chromone derivatives, have demonstrated the utility of DFT in understanding their electronic properties and reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, computational methods could be used to explore various reactions it might undergo, such as cycloadditions, nucleophilic additions, or tautomerization processes.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of maximum energy, and the activation energy determines the reaction rate.

For instance, a computational study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized quantum chemical calculations to investigate the molecular mechanism and identify zwitterionic intermediates. nih.gov A similar approach could be applied to reactions involving this compound to predict the most likely reaction pathways and the structures of any intermediates or transition states.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry plays a significant role in the prediction of various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

DFT and other ab initio methods can be used to calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to predict the vibrational frequencies that would be observed in an IR or Raman spectrum. Electronic excitation energies, corresponding to UV-Vis absorption bands, can be calculated using time-dependent DFT (TD-DFT).

A study on a thioamide derivative, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate (B1210297), successfully correlated experimental FT-IR, FT-Raman, and 1H NMR data with theoretical values obtained from DFT calculations. researchgate.net This approach allows for a detailed assignment of the observed spectral features to specific molecular motions or electronic transitions.

Thermochemical Calculations and Energetic Relationships between Tautomeric Forms

This compound can exist in different tautomeric forms, primarily the keto and enol forms. Thermochemical calculations are essential for understanding the relative stabilities of these tautomers and the energetic landscape of their interconversion.

Computational methods can be used to calculate the enthalpies of formation, Gibbs free energies, and entropies of the different tautomers. The relative energies of the tautomers determine their equilibrium populations under different conditions. For example, in the gas phase, the enol form of a related compound, ethyl acetoacetate (B1235776), is more stable, while the keto form is favored in more polar solvents.

A detailed thermochemical study on the closely related ethyl 3-oxobutanoate and its enol tautomer, ethyl Z-3-hydroxy-2-butenoate, utilized correlation-gas chromatography and NMR studies to determine their enthalpies of formation and vaporization. researchgate.net These experimental findings, combined with computational calculations, provide a comprehensive understanding of the energetic relationships between the tautomeric forms.

| Property | Ethyl 3-oxobutanoate (keto) | Ethyl Z-3-hydroxy-2-butenoate (enol) |

| Gas-phase Enthalpy of Formation (kJ·mol⁻¹) | -578.2 ± 3.3 | -593.0 ± 2.7 |

| Liquid-phase Enthalpy of Formation (kJ·mol⁻¹) | -639.8 ± 2.4 | -647.7 ± 2.4 |

| Vaporization Enthalpy at 298.15 K (kJ·mol⁻¹) | 61.6 ± 2.2 | 54.7 ± 1.3 |

This data is for the related compound ethyl 3-oxobutanoate and its enol tautomer, as presented in the cited literature. researchgate.net

Molecular Dynamics Simulations for Conformational Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule and for studying the effects of the solvent on its structure and dynamics. An MD simulation calculates the trajectory of a molecule over time by solving Newton's equations of motion for each atom.

For this compound, MD simulations could be used to investigate the flexibility of the molecule, including the rotation of the ethyl and acetyl groups, and to identify the most stable conformations. By performing these simulations in a box of solvent molecules, it is possible to explicitly model the interactions between the solute and the solvent.

Applications of Ethyl 2 Acetyl 3 Hydroxy 2 Butenoate in Organic Synthesis and Advanced Materials Science

Role as a Versatile Synthon in the Synthesis of Complex Organic Molecules

Ethyl 2-acetyl-3-hydroxy-2-butenoate serves as a valuable synthon, or building block, in organic synthesis due to the presence of multiple reactive sites within its structure. As a 1,3-dicarbonyl compound, it possesses acidic protons at the α-carbon (the carbon between the two carbonyl groups), making it readily convertible into a nucleophilic enolate. pressbooks.pub This enolate can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations with alkyl halides, allowing for the introduction of diverse substituents. pressbooks.publibretexts.org

The compound exists in tautomeric equilibrium between a diketo form and an enol form. The enol form features a hydroxyl group, an ester, and a ketone, all of which can be targeted for chemical modification. This multifunctionality allows for its use in complex synthetic pathways where sequential reactions can be performed at different sites, leading to the construction of elaborate molecular architectures.

Key Building Block for Heterocyclic Compounds (e.g., Pyrazoles)

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly pyrazoles. The reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) is a classic and reliable method for constructing the pyrazole (B372694) ring, known as the Knorr Pyrazole Synthesis. jk-sci.comslideshare.netdrugfuture.comresearchgate.net

In this reaction, this compound condenses with hydrazine or its derivatives. The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net Due to the unsymmetrical nature of the dicarbonyl compound (a ketone and an ester-derived carbonyl), the reaction can potentially yield two isomeric pyrazole products, although reaction conditions can often be tuned to favor one over the other. Pyrazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceutical agents. slideshare.net

| Reactant 1 | Reactant 2 | Product Class | General Structure of Product |

| This compound | Hydrazine (or substituted hydrazine) | Pyrazole | A substituted pyrazole ring, with potential for two regioisomers depending on which carbonyl group reacts first. |

Precursor in the Generation of Chemically Diverse Intermediates

The inherent reactivity of this compound allows it to be a precursor to a wide array of other useful chemical intermediates. Beyond simple alkylation, the dicarbonyl moiety can undergo various transformations.

For instance, condensation reactions with other bifunctional reagents can lead to the formation of different heterocyclic systems besides pyrazoles, such as pyrimidines or isoxazoles, depending on the reaction partner. Furthermore, selective reduction of one carbonyl group over the other can generate diol or hydroxy-ketone intermediates that are valuable in their own right for subsequent synthetic steps. The ester group can also be hydrolyzed to a carboxylic acid, which can then be decarboxylated, a common strategy in malonic and acetoacetic ester syntheses to produce ketones. pressbooks.pub This versatility makes it a starting point for a cascade of chemical transformations, generating a library of diverse molecular structures.

Potential in Catalytic Processes and Reaction Development

While primarily used as a structural building block, this compound has potential applications in the realm of catalysis. The β-dicarbonyl moiety is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions. rsc.orgwikipedia.org These types of complexes, known as metal acetylacetonates, are widely used as catalysts or catalyst precursors in numerous industrial and academic processes, including polymerizations, hydrogenations, and cross-coupling reactions. wikipedia.orgmdpi.com

The specific complex formed from this compound could potentially be explored as a catalyst itself. The electronic and steric properties of the ligand, influenced by the ethyl ester group, could modulate the reactivity and selectivity of the metal center in a catalytic cycle. Research into the synthesis of such metal complexes could open new avenues for reaction development, leveraging the unique properties of this ligand. rsc.org

Role of Derivatives in Advanced Materials (e.g., Latent Curing Agents in Polymer Systems)

An important application for derivatives of β-dicarbonyl compounds lies in materials science, specifically as components in polymer systems. They can function as latent curing agents for epoxy resins, which are crucial for creating one-component adhesives and composites that are stable during storage but cure rapidly upon heating. polymerinnovationblog.comepo.org

Latency is achieved because the active hydrogen on the β-dicarbonyl compound (from the enolic hydroxyl or the α-carbon) can react with an epoxy group to form a stable adduct. google.compatentcut.com This adduct can be formulated with a bulk epoxy resin and will remain unreactive at room temperature. polymerinnovationblog.comacs.org When heated, the adduct or the remaining active hydrogens can initiate a rapid polymerization (curing) of the epoxy resin. This "cure-on-demand" characteristic is highly desirable in manufacturing and electronics assembly. polymerinnovationblog.com The properties of the final cured material can be tuned by altering the structure of the β-dicarbonyl compound used.

| Component | Role in the System | Example |

| Epoxy Resin | The primary polymer matrix that undergoes cross-linking. | Diglycidyl ether of bisphenol A (DGEBA) |

| Active Hydrogen Compound | Reacts with an initial amount of epoxy to form a stable adduct. | This compound or similar β-dicarbonyl compound |

| Optional Accelerator | Can be included to lower the curing temperature or speed up the reaction. | Substituted ureas, imidazoles |

Emerging Research Directions and Future Perspectives on Ethyl 2 Acetyl 3 Hydroxy 2 Butenoate

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of β-keto esters often involves reactions like the Knoevenagel condensation. researchgate.net Future research is geared towards developing more efficient and sustainable methods for the synthesis of ethyl 2-acetyl-3-hydroxy-2-butenoate. One promising avenue is the use of enzymatic catalysis. For instance, lipases have been successfully employed in the resolution of similar compounds, such as ethyl 3-hydroxy-2(1'-substituted-methylidene)-butyrates, through acetylation. researchgate.net The application of ketoreductase enzymes for the stereoselective reduction of corresponding diketo precursors presents another viable and green alternative. researchgate.net

Furthermore, the development of continuous flow processes for its synthesis could offer significant advantages in terms of safety, scalability, and product consistency. The use of solid-supported catalysts and alternative energy sources like microwave or ultrasound irradiation are also being explored to enhance reaction rates and reduce energy consumption, aligning with the principles of green chemistry.

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry is poised to play a pivotal role in unraveling the full potential of this compound. Density Functional Theory (DFT) and other quantum mechanical calculations can provide deep insights into its electronic structure, tautomeric equilibria (keto-enol forms), and reactivity. According to X-ray diffraction and NMR spectroscopy studies on structurally similar compounds like ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, it has been shown that such molecules can exist as a mixture of enol and ketone tautomeric forms in solution, while predominantly existing in the enol form in the solid state. researchgate.net Advanced computational models can predict the preferred tautomer under various conditions, which is crucial for designing new reactions.

Molecular dynamics simulations can be employed to understand its interactions with solvents and catalysts, aiding in the optimization of reaction conditions. Furthermore, predictive models can be developed to forecast the properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics. This in-silico approach can significantly accelerate the discovery and development of new applications for this compound and its derivatives.

Exploration of Uncharted Chemical Transformations and Derivative Synthesis

The rich chemical functionality of this compound provides a fertile ground for exploring novel chemical transformations. The presence of multiple reaction sites allows for a diverse range of modifications, leading to the synthesis of a wide array of derivatives. For instance, the hydroxyl group can be a handle for introducing various functionalities through esterification or etherification. The ketone and ester groups can be selectively reduced or can participate in condensation reactions.

The carbon-carbon double bond offers a site for various addition reactions, including hydrogenation, halogenation, and Michael additions. Research into the cycloaddition reactions of this compound could lead to the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The strategic derivatization of this compound opens up possibilities for creating libraries of new compounds for high-throughput screening in drug discovery and materials science.

Integration with Green Chemistry Principles for Sustainable Chemical Processes

The principles of green chemistry are central to modern chemical research and manufacturing. The future of this compound synthesis and its applications will be heavily influenced by these principles. This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to minimize waste.

One key area of focus is the development of atom-economical synthetic routes that maximize the incorporation of all starting materials into the final product. The use of biocatalysis, as mentioned earlier, is a significant step in this direction. researchgate.netresearchgate.net Additionally, research into the recyclability of catalysts used in its synthesis is crucial for developing cost-effective and sustainable industrial processes. The design of processes that operate at ambient temperature and pressure will further contribute to reducing the environmental footprint associated with the production and use of this compound.

Synergistic Applications with Modern Analytical and Spectroscopic Techniques

Advanced analytical and spectroscopic techniques are indispensable for the characterization of this compound and for monitoring its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (COSY, HSQC, HMBC), is fundamental for elucidating its structure and for studying its tautomerism. blogspot.com High-resolution mass spectrometry provides accurate molecular weight determination and aids in the identification of reaction intermediates and products. nist.gov

The coupling of chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with mass spectrometry (GC-MS, LC-MS) allows for the separation and identification of components in complex mixtures, which is essential for reaction monitoring and purity assessment. oeno-one.eubldpharm.com Infrared (IR) spectroscopy is valuable for identifying the key functional groups present in the molecule. nist.gov The synergy between these modern analytical methods will continue to be crucial for advancing the chemistry and applications of this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Ethyl 2-acetyl-3-hydroxy-2-butenoate?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential.

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the ester, acetyl, and hydroxyl groups. Compare chemical shifts with structurally similar esters (e.g., Ethyl 2-phenylacetoacetate) for functional group validation .

- Infrared Spectroscopy (IR) : Confirm the presence of carbonyl (C=O) and hydroxyl (O-H) stretches.

- X-ray Crystallography : For unambiguous structural determination, employ SHELX programs (e.g., SHELXL) to refine crystal structures, especially if tautomeric equilibria or hydrogen-bonding networks are suspected .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer : Common strategies include:

- Claisen Condensation : React ethyl acetoacetate with a suitable acylating agent under basic conditions. Monitor reaction progress via TLC and adjust stoichiometry to minimize side products.

- Hydroxy-Ketone Functionalization : Introduce the hydroxyl group via oxidation-reduction sequences (e.g., using NaBH or PCC), as seen in analogs like Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate .

- Esterification : Direct esterification of 2-acetyl-3-hydroxy-2-butenoic acid with ethanol under acid catalysis. Purify via fractional distillation or column chromatography.

Q. How does the hydroxyl group influence the compound’s stability and storage?

- Methodological Answer : The β-hydroxy-α,β-unsaturated ester moiety is prone to keto-enol tautomerism and oxidation.

- Stabilization : Store at -20°C in anhydrous conditions to prevent hydrolysis or dimerization, as recommended for similar esters .

- Monitoring : Use periodic H NMR to assess degradation. For long-term stability, consider lyophilization or inert-atmosphere storage.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments.

- Dynamic Effects : Investigate tautomeric equilibria using variable-temperature NMR. For example, enol-keto interconversion may broaden or split signals .

- Crystallographic Refinement : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELXL, which is robust for small molecules with complex hydrogen-bonding networks .

Q. What challenges arise in determining the stereochemistry of this compound?

- Methodological Answer :

- Chiral Centers : The hydroxyl and acetyl groups may introduce stereochemical complexity. Use chiral HPLC or polarimetry to determine enantiomeric excess.

- Computational Modeling : Employ molecular docking or density functional theory (DFT) to predict preferred conformations, as done for ethyl radical structures .

- Crystallography : If crystals are obtainable, SHELXL can refine absolute configuration using Flack or Hooft parameters .

Q. How can synthetic yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Optimization :

- Step 1 (Acylation) : Use catalytic DMAP to enhance acylation efficiency.

- Step 2 (Hydroxylation) : Employ stereoselective catalysts (e.g., Sharpless dihydroxylation conditions) to control regiochemistry.

- Byproduct Mitigation : Monitor intermediates via LC-MS and optimize quenching protocols to prevent retro-aldol reactions or over-oxidation .

Data Analysis and Contradictions

Q. How should researchers address conflicting bioactivity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Re-evaluate IC values across multiple cell lines to account for cell-type-specific effects.

- Metabolic Stability : Assess compound degradation in biological matrices (e.g., plasma) using HPLC-MS, as instability may falsely reduce observed activity .

- Structural Analogues : Compare results with structurally related esters (e.g., Ethyl 2-[(3-hydroxybenzoyl)amino]acetate) to identify pharmacophore requirements .

Q. What computational tools are suitable for modeling this compound’s reactivity?

- Methodological Answer :

- Quantum Chemistry : Use Gaussian or ORCA for DFT calculations to predict reaction pathways and transition states.

- Molecular Dynamics : Simulate solvent effects and tautomeric equilibria with GROMACS or AMBER .

- Docking Studies : For biological applications, AutoDock Vina can model interactions with target proteins (e.g., enzymes in antimicrobial pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.